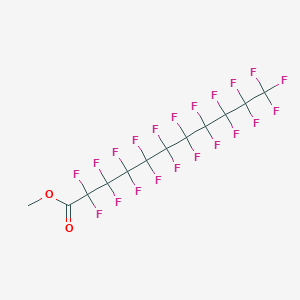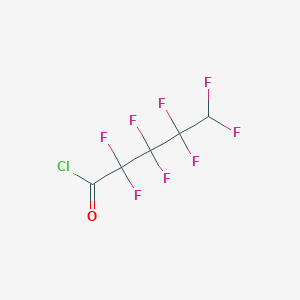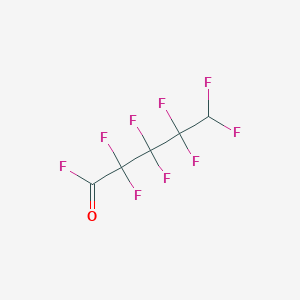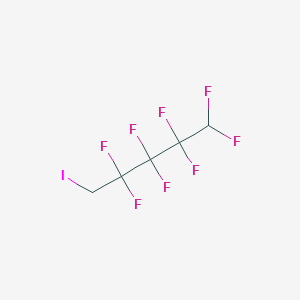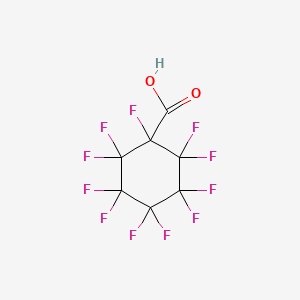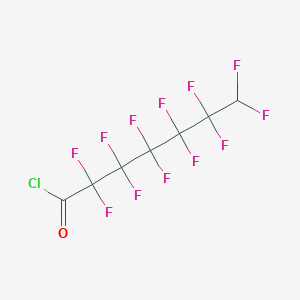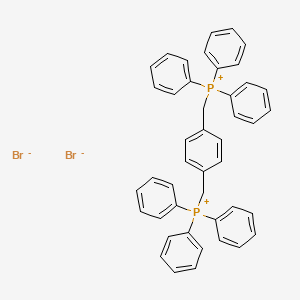
Trifluoroacetaldehyde dimethyl acetal
Descripción general
Descripción
Trifluoroacetaldehyde dimethyl acetal, also known as 1,1,1-Trifluoro-2,2-dimethoxyethane or 2,2-Dimethoxy-1,1,1-trifluoroethane, is a chemical compound with the molecular formula CF3CH(OCH3)2 . It has a molecular weight of 144.09 g/mol . This compound is used as an alternative to gaseous unstable trifluoroacetaldehyde for preparing α-trifluoromethylated alcohols, which are used in antifungals, antitumor, and chemotherapeutic agents .
Molecular Structure Analysis
The molecular structure of Trifluoroacetaldehyde dimethyl acetal is represented by the SMILES string COC(C(F)(F)F)OC . The compound has a total of 9 heavy atoms . The InChI representation of the molecule is InChI=1S/C4H7F3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3 .Physical And Chemical Properties Analysis
Trifluoroacetaldehyde dimethyl acetal has a refractive index of n20/D 1.320 (lit.), a boiling point of 78-79 °C (lit.), and a density of 1.2 g/mL at 25 °C (lit.) . The compound has a topological polar surface area of 18.5 Ų and a complexity of 76.4 .Aplicaciones Científicas De Investigación
Defluorinative Alkylation
Trifluoroacetaldehyde N,O-acetal derivatives undergo a novel defluorinative alkylation process when reacted with alkyllithium reagents. This reaction involves beta-elimination of fluoride followed by alkyl transfer, highlighting the compound's utility in synthetic chemistry (Yanai & Taguchi, 2009).
Catalyst in Acetal Formation
Copper(II) tetrafluoroborate, when used in conjunction with trifluoroacetaldehyde dimethyl acetal, acts as an efficient catalyst for acetal formation. This is particularly significant in the synthesis of dimethyl/diethyl acetal from aldehydes and ketones under solvent-free conditions (Kumar & Chakraborti, 2005).
Synthesis of Trifluoromethylated Amino Compounds
A key application of trifluoroacetaldehyde is in the synthesis of various trifluoromethylated amino compounds. This synthesis involves the formation of N,O-acetal intermediates, followed by their reduction to yield the target compounds. This process is significant for the preparation of chiral α-substituted trifluoroethylamino compounds (Mimura et al., 2010).
Lewis Acid Catalyst in Organic Reactions
Tris(pentafluorophenyl)boron, when used alongside trifluoroacetaldehyde dimethyl acetal, serves as an efficient Lewis acid catalyst. This catalysis is applicable in a variety of organic reactions, including aldol-type and Michael reactions, highlighting the versatility of trifluoroacetaldehyde dimethyl acetal in synthetic organic chemistry (Ishihara et al., 1995).
One-Pot Enol Silane Formation
Trifluoroacetaldehyde dimethyl acetal is also used in one-pot enol silane formation-Mukaiyama aldol-type addition. This process involves the addition of various ketones, esters, amides, and thioesters to dimethyl acetals, demonstrating its role in complex chemical synthesis (Downey et al., 2008).
Stereoselective Synthesis
Another application is seen in the stereoselective synthesis of CF3-substituted aziridines. Trifluoroacetaldehyde N, O-acetal, when treated with diazoacetate in the presence of a Lewis acid, yields these aziridinecarboxylates in goodyields and with high stereoselectivity. This application is significant in the field of medicinal chemistry and drug synthesis (Akiyama et al., 2003).
Conversion to Dithianes
Aldehydes and acetals, including trifluoroacetaldehyde dimethyl acetal, can be converted to corresponding dithianes using specific reagents like 2,2-dimethyl-2-sila-1,3-dithiane. This transformation is crucial for creating compounds with enhanced chemical properties (Soderquist & Miranda, 1986).
Reactions with Cellular Nucleophiles
Trifluoroacetaldehyde has been studied for its reactions with cellular nucleophiles, such as amino acids and nucleotides. These reactions are vital for understanding the compound's biological interactions and potential applications in biochemistry and molecular biology (Yin et al., 1996).
Reductive Amination Procedures
Sodium triacetoxyborohydride, when combined with trifluoroacetaldehyde dimethyl acetal, is used for the reductive amination of aldehydes and ketones. This method is important in the synthesis of various organic compounds, demonstrating its broad utility in organic synthesis (Abdel-Magid et al., 1996).
Use as Building Blocks
Trifluoroacetaldehyde N,O-acetals serve as useful building blocks for synthesizing dihalomethylene compounds. This highlights its role as a precursor in organic synthesis, especially in the creation of complex molecular structures (Yanai & Taguchi, 2010).
Multi-Component Synthesis
Gadolinium triflate catalyzes a multi-component synthesis of polyhydroquinoline derivatives using trifluoroacetaldehyde dimethyl acetal. This process illustrates its application in the development of novel organic compounds with potential pharmaceutical relevance (Mansoor et al., 2017).
Propiedades
IUPAC Name |
1,1,1-trifluoro-2,2-dimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKDYOYYYNKCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380281 | |
| Record name | 1,1,1-trifluoro-2,2-dimethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoroacetaldehyde dimethyl acetal | |
CAS RN |
42415-20-3 | |
| Record name | 1,1,1-trifluoro-2,2-dimethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoroacetaldehyde dimethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)


